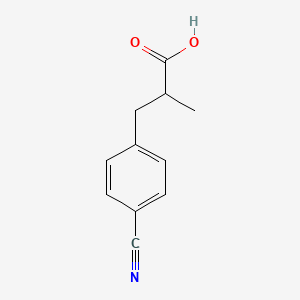

3-(4-Cyanophenyl)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-cyanophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(11(13)14)6-9-2-4-10(7-12)5-3-9/h2-5,8H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODRKIBRUMPBFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-(4-Cyanophenyl)-2-methylpropanoic Acid

The synthesis of this compound can be achieved through several established organic chemistry pathways. A common and effective method is the malonic ester synthesis. This route typically begins with the alkylation of a malonic ester derivative, such as diethyl methylmalonate, using a suitable electrophile like 4-cyanobenzyl bromide. The resulting diester intermediate is then hydrolyzed and subsequently decarboxylated under acidic conditions to yield the final propanoic acid product.

Another plausible approach involves the conjugate addition of an organometallic reagent to a suitable α,β-unsaturated carbonyl compound. For instance, an organocuprate derived from a methyl-containing species could be added to an ethyl 4-cyanocinnamate, followed by hydrolysis of the ester to furnish the desired carboxylic acid. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical requirements.

Precursor Synthesis and Intermediate Derivatization

The availability of key precursors is critical for the successful synthesis of the target molecule. The primary precursors are typically derivatives of 4-cyanobenzaldehyde (B52832) or 4-cyanotoluene.

4-Cyanobenzyl Halides: 4-Cyanotoluene can be subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator to produce 4-cyanobenzyl bromide, a key electrophile for alkylation reactions.

4-Cyanobenzaldehyde: This aldehyde is a versatile precursor that can be used in reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form a carbon-carbon double bond, which can then be reduced and further functionalized.

Intermediate derivatization is a strategy used to facilitate synthesis or to create a library of related compounds. For example, the carboxylic acid group of the target molecule can be converted into an ester or an amide. This derivatization can protect the acid group during subsequent reactions on other parts of the molecule or can be used to synthesize active pharmaceutical ingredients.

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed in the synthesis of complex precursors. mdpi.com For instance, a boronic acid derivative could be coupled with a bromobenzonitrile to construct the cyanophenyl core structure. mdpi.com

Table 1: Key Precursors and Their Synthetic Utility

| Precursor | Typical Synthesis Method | Utility in Target Synthesis |

|---|---|---|

| 4-Cyanobenzyl bromide | Free-radical bromination of 4-cyanotoluene | Alkylating agent in malonic ester synthesis |

| 4-Cyanobenzaldehyde | Oxidation of 4-cyanotoluene | Precursor for Wittig/HWE reactions to build the carbon skeleton |

Stereoselective Synthesis Approaches

Producing enantiomerically pure forms of this compound is often necessary for biological applications. Several stereoselective strategies can be employed.

One prominent method is the use of chiral auxiliaries, as exemplified by Evans chemistry. nih.gov In this approach, a chiral oxazolidinone is acylated and then subjected to a diastereoselective aldol (B89426) condensation with a precursor like 4-cyanobenzaldehyde. nih.gov Subsequent chemical steps, including removal of the hydroxyl group and cleavage of the auxiliary, would yield the chiral propanoic acid. Although this specific application is for a different analog, the principle is directly transferable. nih.gov

Enzymatic resolution is another powerful technique. A racemic mixture of an ester derivative of the target acid could be treated with a lipase (B570770), such as Candida antarctica lipase A (CAL-A). researchgate.net The enzyme would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. researchgate.net This method has been successfully applied to resolve racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, demonstrating its potential for related structures. researchgate.net

Frustrated Lewis Pair (FLP) mediated reactions also offer a modern approach to stereoselective synthesis, particularly for creating chiral centers by activating C-F bonds, showcasing advanced methods for achieving high diastereomeric ratios. nih.gov

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives is crucial for structure-activity relationship (SAR) studies and for developing new chemical entities with improved properties.

Structural Modifications for Research Purposes

Structural modifications are performed to probe biological activity, improve pharmacokinetic properties, or to synthesize metabolites for research. Modifications can be made to the cyanophenyl ring, the propanoic acid chain, or the methyl group.

For example, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. The phenyl ring can be further substituted with various functional groups like halogens, alkyls, or alkoxyls. Such modifications are often achieved through standard aromatic substitution reactions on appropriate precursors. google.com A key reason for synthesizing derivatives is to produce known or potential metabolites of a parent drug, which is essential for comprehensive in-vivo and in-vitro studies. researchgate.net For instance, the synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, a metabolite of fenofibrate, was achieved by reducing the ketone group of the parent fenofibric acid. researchgate.net

Table 2: Examples of Structural Modifications

| Modification Site | Type of Modification | Potential Synthetic Method | Research Purpose |

|---|---|---|---|

| Cyano Group | Hydrolysis to Amide/Carboxylic Acid | Acid or base-catalyzed hydrolysis | Alter polarity and hydrogen bonding capability |

| Phenyl Ring | Introduction of Halogen | Electrophilic aromatic substitution | Modulate electronic properties and metabolic stability |

Heterocyclic Incorporations and Their Synthetic Pathways

Incorporating heterocyclic rings into the structure can significantly alter the biological and physicochemical properties of the molecule. A variety of synthetic pathways can be utilized to fuse or link heterocyclic moieties to the core structure.

A well-documented approach for creating thiazole (B1198619) derivatives involves the Hantzsch thiazole synthesis. This method can be adapted by using α-bromo-4-cyanoacetophenone as a key starting material. rsc.org This precursor can be condensed with various substituted thiosemicarbazones in a single step to yield a library of 4-(4-cyanophenyl)-substituted 2-hydrazinylthiazoles. rsc.org This reaction provides a rapid and efficient way to introduce a complex heterocyclic system. rsc.org

Similarly, other heterocyclic systems can be constructed. For instance, pyridazine (B1198779) or pyrazoline rings can be formed by reacting derivatives of the target molecule containing a 1,3-dicarbonyl or α,β-unsaturated ketone functionality with hydrazine (B178648) or its derivatives.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, safety, and environmental impact of the synthesis, advanced techniques are often employed. These methods focus on increasing reaction rates, improving yields, and simplifying purification processes.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and reducing the formation of side products. This is particularly effective for reactions like cross-coupling or heterocycle formation.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This technology allows for safer handling of hazardous reagents and intermediates, improved scalability, and often higher yields compared to batch processes.

Catalyst Development: The development of more active and selective catalysts, for example in cross-coupling reactions, allows for transformations to be carried out under milder conditions with lower catalyst loadings. This reduces costs and simplifies the purification of the final product.

Optimization of reaction conditions through Design of Experiments (DoE) methodologies allows for the systematic variation of multiple reaction parameters to identify the optimal conditions for yield and purity, leading to a more robust and efficient synthetic process.

Green Chemistry Approaches in Synthesis

A potential green synthetic strategy could involve the asymmetric hydrogenation of an unsaturated precursor, such as (E)-3-(4-cyanophenyl)-2-methylacrylic acid. This method is highly atom-economical and can lead to the direct formation of the chiral carboxylic acid with high enantioselectivity. Biocatalysis, utilizing enzymes such as ene-reductases, offers a particularly green route for this transformation. These enzymatic reactions are typically performed in aqueous media under mild conditions, avoiding the need for heavy metal catalysts and harsh reagents.

Another green approach focuses on modifying traditional synthetic pathways, such as the malonic ester synthesis, to be more environmentally friendly. The conventional malonic ester synthesis often employs stoichiometric amounts of strong bases and volatile organic solvents. A greener alternative involves the use of phase-transfer catalysis (PTC). dalalinstitute.comresearchgate.net Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can facilitate the transfer of reactants between immiscible phases (e.g., an aqueous phase containing an inorganic base and an organic phase with the substrate). fzgxjckxxb.commdpi.com This technique can reduce the need for anhydrous organic solvents, allow for the use of less hazardous bases, and often leads to milder reaction conditions and improved yields. dalalinstitute.com

For instance, the alkylation of a malonate ester with 4-cyanobenzyl halide could be performed using a solid-liquid or liquid-liquid PTC system. This would minimize the use of organic solvents and potentially allow for easier product separation and catalyst recycling. The principles of green chemistry encourage the continuous improvement of synthetic processes to enhance sustainability. researchgate.net

Below is a hypothetical comparison of a traditional versus a green chemistry approach for a key step in the synthesis of a precursor to this compound, illustrating the potential benefits of applying green chemistry principles.

Table 1: Comparison of Traditional and Green Alkylation Methods in a Malonic Ester Synthesis Approach

| Parameter | Traditional Method | Green Method (with Phase-Transfer Catalysis) |

| Solvent | Anhydrous Ethanol or THF | Toluene/Water (biphasic) or solvent-free |

| Base | Sodium Ethoxide (stoichiometric) | 50% aq. NaOH (catalytic PTC) |

| Catalyst | None | Tetrabutylammonium bromide (TBAB) |

| Temperature | Reflux | Room Temperature to 50 °C |

| Work-up | Neutralization with strong acid, extraction with large volumes of organic solvent | Simple phase separation, reduced solvent for extraction |

| Waste | Significant salt by-product, large solvent waste | Reduced salt waste, recyclable catalyst, less solvent waste |

| Atom Economy | Moderate | High |

While specific, documented green synthetic routes for this compound are not extensively reported in the literature, the application of established green methodologies like biocatalytic asymmetric hydrogenation and phase-transfer catalysis to its synthesis is highly feasible. ajchem-b.commdpi.com These approaches align with the core tenets of green chemistry by offering pathways that are safer, more efficient, and more sustainable. researchgate.net Further research and development in this area would likely focus on optimizing these green routes to make them viable for larger-scale production.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 3-(4-Cyanophenyl)-2-methylpropanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a complete structural assignment.

Proton NMR (¹H NMR) Data Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The analysis would involve examining the chemical shift (δ), the integration (number of protons), and the multiplicity (splitting pattern) of each signal.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Carboxylic Acid (-COOH) | > 10 | Singlet (s) | 1H |

| Aromatic Protons (ortho to -CN) | 7.6 - 7.8 | Doublet (d) | 2H |

| Aromatic Protons (meta to -CN) | 7.3 - 7.5 | Doublet (d) | 2H |

| Methine Proton (-CH-) | 2.8 - 3.2 | Multiplet (m) | 1H |

| Methylene (B1212753) Protons (-CH₂-) | 2.6 - 3.0 | Multiplet (m) | 2H |

| Methyl Protons (-CH₃) | 1.1 - 1.4 | Doublet (d) | 3H |

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Data Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carboxylic Carbon (-COOH) | 175 - 185 |

| Aromatic Carbon (ipso to -CH₂-) | 140 - 145 |

| Aromatic Carbons (ortho to -CN) | 130 - 135 |

| Aromatic Carbons (meta to -CN) | 128 - 132 |

| Aromatic Carbon (ipso to -CN) | 110 - 115 |

| Nitrile Carbon (-CN) | 118 - 122 |

| Methine Carbon (-CH-) | 40 - 45 |

| Methylene Carbon (-CH₂-) | 35 - 40 |

| Methyl Carbon (-CH₃) | 15 - 20 |

Note: This is a predicted data table. Actual experimental values may vary.

2D NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would reveal correlations between adjacent protons, helping to establish the connectivity of the propanoic acid chain.

HSQC: Would correlate each proton signal to its directly attached carbon atom.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection of the propanoic acid side chain to the cyanophenyl ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of structural information.

Crystal Structure Analysis and Conformation

Analysis of the crystal structure would reveal key parameters such as bond lengths, bond angles, and torsion angles. This would allow for a detailed understanding of the molecule's conformation in the solid state, including the orientation of the cyanophenyl group relative to the propanoic acid chain.

Intermolecular Interactions in Crystalline State

The crystal packing would be analyzed to identify and characterize any intermolecular interactions. For this molecule, it is expected that hydrogen bonding involving the carboxylic acid groups would be a dominant feature, likely forming dimers or extended chains. Other potential interactions include dipole-dipole interactions involving the nitrile group and π-π stacking of the phenyl rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of this compound. The compound, with a molecular formula of C₁₁H₁₁NO₂, has a monoisotopic mass of approximately 189.079 Da. uni.lu

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. For carboxylic acids, fragmentation often occurs via cleavage of the bonds adjacent to the carbonyl group. libretexts.org The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure.

Common fragmentation pathways for short-chain carboxylic acids include the loss of a hydroxyl group (-OH), resulting in a peak at M-17, or the loss of the entire carboxyl group (-COOH), leading to a peak at M-45. libretexts.org For this compound, the initial ionization would produce a molecular ion ([M]⁺) with an m/z value corresponding to its molecular weight.

The predicted fragmentation pattern would likely involve:

α-cleavage: Scission of the bond between the carbonyl carbon and the adjacent chiral carbon, leading to the loss of the carboxyl group.

Loss of Water: A fragment corresponding to [M+H-H₂O]⁺ may also be observed. uni.lu

Aromatic Fragments: The stability of the cyanophenyl group would likely result in prominent aromatic fragment ions.

Predicted mass spectrometry data for various adducts of the compound are summarized in the table below. uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 190.08626 |

| [M+Na]⁺ | 212.06820 |

| [M-H]⁻ | 188.07170 |

| [M+NH₄]⁺ | 207.11280 |

| [M+H-H₂O]⁺ | 172.07624 |

| [M]⁺ | 189.07843 |

This interactive table summarizes the predicted mass-to-charge ratios (m/z) for different ionized forms (adducts) of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent functional groups.

The key functional groups and their expected vibrational frequencies are:

Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules. docbrown.info

Alkyl C-H Stretch: Absorptions for the methyl and methylene C-H stretching vibrations typically appear just below 3000 cm⁻¹. masterorganicchemistry.com

Nitrile C≡N Stretch: A sharp, medium-intensity peak is characteristic of the cyano group, appearing in the 2260-2220 cm⁻¹ region. masterorganicchemistry.com An analysis of the related compound, 3-amino-3-(4-cyanophenyl)propanoic acid, showed a nitrile peak at 2228 cm⁻¹. researchgate.net

Carboxylic Acid C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl group of the carboxylic acid is expected between 1725 and 1700 cm⁻¹. docbrown.infomasterorganicchemistry.com A related structure exhibited this peak at 1740 cm⁻¹. researchgate.net

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl ring.

The following table summarizes the expected IR absorption bands for this compound.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Alkyl Groups (CH₃, CH₂, CH) | C-H Stretch | 2975 - 2845 | Medium to Strong |

| Nitrile | C≡N Stretch | 2260 - 2220 | Sharp, Medium |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

This interactive table details the primary functional groups of this compound and their corresponding characteristic absorption frequencies in an IR spectrum.

Chiroptical Spectroscopy for Enantiomeric Purity

This compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and absolute configuration of such chiral molecules.

These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. Key methods include:

Electronic Circular Dichroism (ECD): Measures the difference in absorption of left and right circularly polarized light by chromophores in the molecule.

Vibrational Circular Dichroism (VCD): An infrared technique that measures the differential absorption of circularly polarized light associated with vibrational transitions.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

The analysis of chiral carboxylic acids using these methods can be complicated by the formation of aggregates (like dimers) through intermolecular hydrogen bonding, which can affect the spectra. nih.gov To overcome this, measurements are sometimes performed on the corresponding salts (e.g., sodium salts) or anhydride (B1165640) derivatives, which can lead to a simpler spectral analysis. nih.gov

While chiroptical spectroscopy provides detailed stereochemical information, the separation of enantiomers for purity analysis is often accomplished using chiral High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov This technique uses a chiral stationary phase to physically separate the two enantiomers, allowing for their quantification. The combination of HPLC with a chiroptical detector can provide a powerful method for assessing enantiomeric purity. nih.gov

Mechanistic Insights into Biological Activity and Molecular Interactions

Elucidation of Molecular Mechanisms of Action

The potential biological effects of 3-(4-Cyanophenyl)-2-methylpropanoic acid can be inferred by examining the mechanisms of action of its structural analogs, which have been investigated for their roles in enzyme inhibition, receptor modulation, and influence on metabolic pathways.

Derivatives of the arylpropanoic acid and cyanophenyl scaffolds have been identified as inhibitors of various enzyme classes. The core structure of this compound contains key functional groups—a carboxylic acid and a cyano-substituted aromatic ring—that are known to interact with enzyme active sites.

Research into related compounds suggests potential inhibitory activities:

Metalloenzymes: The hydroxamate moiety is known to chelate metal ions, thereby inhibiting metalloenzymes. researchgate.net The carboxylic acid of this compound could be synthetically converted to a hydroxamic acid, a modification that has conferred inhibitory activity against enzymes like semicarbazide-sensitive amine oxidase (SSAO) and angiotensin-converting enzyme (ACE) in other molecular frameworks. researchgate.net

Oxidoreductases: In the search for tyrosinase inhibitors, a class of enzymes involved in melanin (B1238610) biosynthesis, derivatives containing a cyano group have shown significant potential. frontiersin.org For instance, certain 2-cyanopyrrole derivatives have demonstrated potent, reversible, and mixed-type inhibition of tyrosinase, with activity significantly exceeding that of the reference inhibitor, kojic acid. frontiersin.org This suggests the cyano group can play a crucial role in binding and inhibition.

Proteases and Cyclooxygenases: Analogs such as 2-(3-benzoylphenyl)propanoic acid derivatives have been designed as dual-mechanism agents targeting matrix metalloproteinases (MMPs) and cyclooxygenases (COX), enzymes implicated in inflammation and cancer. nih.gov

The following table summarizes the enzyme inhibitory activities observed for compounds structurally related to this compound.

| Enzyme Target | Related Compound Class | Observed Effect | Reference |

| Tyrosinase | 2-Cyanopyrrole derivatives | Potent, reversible inhibition | frontiersin.org |

| Matrix Metalloproteinases (MMPs) | 2-(3-Benzoylphenyl)propanoic acid derivatives | Inhibition | nih.gov |

| Cyclooxygenases (COX) | 2-(3-Benzoylphenyl)propanoic acid derivatives | Inhibition | nih.gov |

| Angiotensin-Converting Enzyme (ACE) | Pectin Hydroxamic Acid | Inhibition | researchgate.net |

| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Pectin Hydroxamic Acid | Inhibition | researchgate.net |

| Carbonic Anhydrases (hCA I, II, IX, XII) | 3-Sulfonamide coumarin (B35378) derivatives | Micromolar inhibition | mdpi.com |

The cyanophenyl and propanoic acid moieties are present in various ligands that modulate the function of cell surface and intracellular receptors. Studies on analogous structures indicate that this scaffold could interact with several receptor families.

G-Protein Coupled Receptors (GPCRs):

Prostaglandin (B15479496) Receptors: A series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized and evaluated as potent and selective antagonists for the prostaglandin EP3 receptor. nih.gov

Cannabinoid Receptors: A library of 4-cyanomethyl-1,5-diphenyl-1H-pyrazole-3-carboxamides, which feature a cyanophenyl-like group, was synthesized to map the structure-activity relationship for cannabinoid receptor 1 (CB1) antagonist activity. nih.gov Several of these compounds displayed sub-nanomolar potency. nih.gov

Serotonin (B10506) Receptors: In other studies, derivatives of phenoxyalkyl-1,3,5-triazine were investigated as potent ligands for the 5-HT6 serotonin receptor, with some analogs acting as antagonists. nih.gov

Ligand-Gated Ion Channels:

GABA Receptors: The propanoic acid backbone is a core feature of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter. Novel cyclic phosphinic acids, which are conformationally restricted GABA analogs, have been developed as selective antagonists for the GABAC ρ receptor. nih.gov

The table below details receptor modulation by analogs of this compound.

| Receptor Target | Related Compound Class | Observed Effect | Reference |

| Prostaglandin EP3 Receptor | 3-(2-Aminocarbonylphenyl)propanoic acid analogs | Antagonist activity | nih.gov |

| Cannabinoid Receptor 1 (CB1) | 4-Cyanomethyl-pyrazole-3-carboxamides | Antagonist activity | nih.gov |

| Serotonin 5-HT6 Receptor | Phenoxyalkyl-1,3,5-triazine derivatives | Antagonist activity | nih.gov |

| GABAC ρ Receptor | Cyclic phosphinic acid GABA analogs | Antagonist activity | nih.gov |

Currently, there is a lack of specific research in the reviewed literature detailing the direct modulation of metabolic pathways by this compound or its close derivatives. As arylpropanoic acids, these compounds are expected to undergo metabolic transformations in vivo, such as glucuronidation of the carboxylic acid or oxidation of the aromatic ring. Such metabolic processes could influence their biological activity and clearance. However, without dedicated studies, any potential for this compound to modulate specific metabolic pathways, such as those involved in energy metabolism or xenobiotic processing, remains speculative.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. nih.gov For the this compound scaffold, SAR can be inferred from research on its analogs, focusing on the key structural components.

The biological activity of compounds based on this scaffold is determined by the interplay of its three main components: the cyanophenyl ring, the propanoic acid chain, and the α-methyl group.

The Carboxylic Acid Group: This acidic moiety is often a critical interaction point. In prostaglandin EP3 receptor antagonists, the propanoic acid group is a key feature for binding. nih.gov Its conversion to other functional groups like esters, amides, or hydroxamic acids drastically alters the compound's properties and can redirect its biological activity, for example, toward metalloenzyme inhibition. researchgate.netnih.gov

The 4-Cyanophenyl Ring: The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence and position on the phenyl ring are critical for the activity of many compounds. In CB1 antagonists, the cyano-aryl moiety is an essential part of the pharmacophore. nih.gov The aromatic ring itself provides a scaffold for hydrophobic and π-π stacking interactions within receptor binding pockets or enzyme active sites.

The α-Methyl Group: In the class of α-aryl propanoic acids (known as "profens"), the stereochemistry of the α-methyl group is often crucial for biological activity. jocpr.comjocpr.com One enantiomer is typically much more active than the other. This stereoselectivity implies a specific three-point binding interaction with the biological target.

| Structural Moiety | Potential Role in Biological Activity | Inferred From |

| Carboxylic Acid | Anionic interaction, hydrogen bonding, key binding feature for receptors like EP3. nih.gov Can be modified to target other enzymes. researchgate.net | Prostaglandin receptor antagonists, metalloenzyme inhibitors. researchgate.netnih.gov |

| 4-Cyanophenyl Ring | Hydrophobic and π-π interactions. Cyano group acts as a hydrogen bond acceptor and influences electronic properties. | CB1 receptor antagonists, tyrosinase inhibitors. frontiersin.orgnih.gov |

| α-Methyl Group | Induces stereoselectivity, potentially leading to differential activity between enantiomers. Provides a specific hydrophobic interaction. | General SAR of α-aryl propanoic acids. jocpr.comjocpr.com |

The synthesis of analogs is fundamental to exploring SAR. The this compound scaffold can be readily modified through various synthetic routes to probe the importance of each structural component.

Modification of the Propanoic Acid Moiety: The carboxylic acid can be converted into esters, amides, or hydrazides to assess the necessity of the acidic proton. For example, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been transformed into corresponding methyl esters and carbohydrazides to evaluate their antiproliferative activities. mdpi.com

Substitution on the Aromatic Ring: The phenyl ring can be substituted with different groups (e.g., hydroxyl, chloro, methoxy) to modulate electronic properties, lipophilicity, and steric bulk. The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is an example of such a modification, which was explored for antimicrobial and anticancer properties. mdpi.comnih.gov

Alteration of the Core Structure: More complex modifications can involve replacing the phenyl ring with other aromatic or heterocyclic systems or altering the propanoic acid linker. The synthesis of a closely related analog, 3-amino-3-(4-cyanophenyl)propanoic acid, has been described, where an amino group is introduced at the benzylic position, offering a new point for derivatization. researchgate.net

These synthetic strategies allow for a systematic investigation of the chemical space around the core scaffold, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Investigation of Specific Biological Targets

The specificity of a chemical compound's interaction with biological macromolecules is fundamental to its pharmacological profile. Research into this compound has primarily centered on its incorporation into more complex molecules designed to interact with specific receptor targets.

Potential Enzyme Targets (e.g., Prostaglandin Synthesis Inhibitors, Cyclooxygenase-2)

There is currently no direct scientific literature identifying this compound as an inhibitor of prostaglandin synthesis or as a specific inhibitor of the Cyclooxygenase-2 (COX-2) enzyme. While propanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase enzymes, the specific activity of this particular cyanophenyl-substituted compound has not been reported in this context.

Receptor Targets (e.g., Nuclear Receptors, Androgen Receptors, EP4 Receptors, URAT1)

The most significant research concerning this compound is in relation to its role as a key structural feature of Verinurad, a potent and selective inhibitor of Urate Transporter 1 (URAT1).

URAT1: URAT1 is a renal transporter that plays a critical role in the reabsorption of uric acid from the kidneys back into the bloodstream. solvobiotech.commedchemexpress.com Inhibition of this transporter is a key therapeutic strategy for treating hyperuricemia and gout. solvobiotech.comnih.govresearchgate.net Verinurad, a URAT1 inhibitor, was developed by modifying the structure of a precursor compound, lesinurad. This modification included the substitution of an acetic acid group with a methylpropanoic acid group, a key feature of the title compound. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of 3-(4-Cyanophenyl)-2-methylpropanoic acid. These calculations provide optimized molecular geometry, detailing bond lengths and angles. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution. For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative nitrogen atom of the cyano group and the oxygen atoms of the carboxylic acid group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. These calculations are fundamental to predicting how the molecule will interact with other chemical species. nih.govresearchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of this compound (Note: Data are illustrative examples based on typical computational outputs.)

| Property | Value | Unit |

| HOMO Energy | -7.12 | eV |

| LUMO Energy | -1.58 | eV |

| HOMO-LUMO Gap | 5.54 | eV |

| Dipole Moment | 4.8 | Debye |

| Total Energy | -689.45 | Hartrees |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein receptor. nih.gov For this compound, docking studies can elucidate its potential binding modes within the active site of a target protein. The process involves placing the ligand into the binding site and calculating a docking score, which estimates the binding affinity. biointerfaceresearch.com

Analysis of the docked pose reveals key ligand-protein interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor. The cyano group can also participate in hydrogen bonding or dipole-dipole interactions. The phenyl ring is capable of forming hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. nih.gov These detailed interaction analyses are crucial for structure-based drug design. aalto.finih.govmdpi.com

Table 2: Hypothetical Molecular Docking Results against a Target Protein (Note: Data are illustrative examples based on typical computational outputs.)

| Parameter | Result |

| Docking Score | -8.2 kcal/mol |

| Interacting Residues | |

| Hydrogen Bonds | Ser120, Gln155 (with carboxylic acid) |

| π-π Stacking | Phe210 (with phenyl ring) |

| Hydrophobic Interactions | Leu118, Val160, Ala208 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. researcher.life For this compound, MD simulations can be used to study its conformational flexibility in different environments, such as in solution or when bound to a protein. rsc.orgrsc.org By simulating the movements of atoms over a period, researchers can understand how the molecule adapts its shape.

When simulating a ligand-protein complex, MD is used to assess the stability of the binding pose predicted by docking. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand from its initial position and the Root Mean Square Fluctuation (RMSF) of individual protein residues are calculated. A stable RMSD value over the simulation time suggests a stable binding mode. These simulations offer a more realistic view of the molecular interactions than static docking models. aalto.fi

Table 3: Key Metrics from a Hypothetical MD Simulation of the Ligand-Protein Complex (Note: Data are illustrative examples based on typical computational outputs.)

| Metric | Average Value | Interpretation |

| Ligand RMSD | 1.8 Å | Indicates stable binding in the active site. |

| Protein Backbone RMSD | 2.5 Å | Shows overall stability of the protein structure. |

| Binding Free Energy (MM-PBSA) | -45.5 kcal/mol | Suggests a favorable binding affinity. |

In Silico Screening and Virtual Library Design

The structure of this compound can serve as a scaffold or starting point for designing a virtual library of related compounds. semanticscholar.orgnih.gov This process involves making systematic chemical modifications to the core structure—for instance, by changing substituents on the phenyl ring or altering the propanoic acid side chain. The resulting library of virtual compounds can then be screened in silico against a biological target to identify derivatives with potentially improved activity or properties. drugdesign.orgmdpi.commdpi.com This high-throughput computational approach, known as virtual screening, accelerates the discovery of new lead compounds by prioritizing a smaller, more promising set of molecules for chemical synthesis and experimental testing. nih.govmdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of a series of compounds and their biological activities. nih.gov To develop a QSAR model for analogs of this compound, a dataset of compounds with known activities against a specific target is required. For each compound, various molecular descriptors are calculated, which can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). nih.gov

Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. A robust QSAR model can predict the activity of new, untested compounds based solely on their structure, providing a valuable tool for lead optimization. researchgate.net

Table 4: Example Molecular Descriptors for a QSAR Study (Note: Data are illustrative examples based on typical computational outputs.)

| Compound | logP (Hydrophobicity) | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (pIC50) |

| Analog 1 | 2.1 | 189.21 | 64.1 | 6.5 |

| Analog 2 | 2.5 | 203.24 | 64.1 | 6.8 |

| Analog 3 | 1.9 | 224.22 | 84.5 | 7.1 |

Prediction of Electrophilic Substitution Sites

Computational methods can accurately predict the most likely sites for electrophilic aromatic substitution on the phenyl ring of this compound. The reactivity and regioselectivity are governed by the electronic effects of the substituents already present on the ring: the deactivating, meta-directing cyano group (-CN) and the activating, ortho-, para-directing alkyl group (-CH₂-R).

By calculating the distribution of electron density or the energies of the sigma-complex intermediates that would be formed upon attack at different positions, the preferred site of substitution can be determined. nih.govresearchgate.net For this compound, the directing effects of the two groups are in opposition. Computational analysis, such as examining frontier molecular orbital densities or electrostatic potential, would be necessary to predict the most probable outcome of an electrophilic substitution reaction. researchgate.net

Preclinical Pharmacokinetics and in Vitro Metabolism Research

In Vitro Metabolic Stability Studies

In vitro metabolic stability studies are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound. These assays typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

Microsomal Stability Assays

Microsomal stability assays are designed to evaluate the susceptibility of a compound to Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells. In a typical assay, 3-(4-Cyanophenyl)-2-methylpropanoic acid would be incubated with liver microsomes from various species (e.g., rat, mouse, dog, human) in the presence of necessary cofactors like NADPH. The concentration of the parent compound would be monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound is then used to calculate key parameters.

Table 1: Hypothetical Microsomal Stability Data for this compound

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

Hepatocyte Incubation Studies

Hepatocyte incubation studies offer a more comprehensive assessment of metabolic stability as they contain both Phase I and Phase II metabolic enzymes, as well as active transport systems. In these experiments, cryopreserved or fresh hepatocytes are incubated with this compound. Similar to microsomal assays, the depletion of the parent compound over time is measured to determine its metabolic stability. These studies provide a more holistic view of hepatic metabolism.

Identification of Major Metabolites

During in vitro metabolism studies, identifying the major metabolites is crucial for understanding the metabolic pathways and potential for the formation of active or toxic byproducts. Following incubation with microsomes or hepatocytes, samples are analyzed by high-resolution mass spectrometry to detect and structurally elucidate the metabolites of this compound. Common metabolic transformations for a compound with its structure could include hydroxylation of the aromatic ring or alkyl chain, or hydrolysis of the nitrile group.

Preclinical Pharmacokinetic (PK) Evaluation in Animal Models

Preclinical pharmacokinetic studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted in a living organism. These studies are critical for predicting the pharmacokinetic profile in humans.

Absorption, Distribution, and Excretion (ADE) Studies

ADE studies are typically conducted in rodent and non-rodent species. After administration of this compound, blood, urine, and feces samples are collected at various time points to determine the concentration of the parent compound and its metabolites. These data are used to calculate key pharmacokinetic parameters that describe the compound's absorption rate, extent of distribution into tissues, and routes and rates of elimination from the body.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | Data not available |

| Tmax (h) | Data not available |

| AUC (ng·h/mL) | Data not available |

| Bioavailability (%) | Data not available |

| Clearance (mL/h/kg) | Data not available |

| Volume of Distribution (L/kg) | Data not available |

Applications As Research Probes and Lead Compounds

Utility as Chemical Probes for Target Validation

While 3-(4-Cyanophenyl)-2-methylpropanoic acid in its isolated form is not extensively documented as a chemical probe, its core structure is a key component of more complex molecules that are used to investigate and validate biological targets. Chemical probes are essential tools in chemical biology for understanding the roles of specific proteins in health and disease. The cyanophenylpropanoic acid scaffold, when incorporated into larger molecules, contributes to the binding affinity and selectivity required for a useful chemical probe.

Derivatives of this scaffold have been instrumental in the exploration of the endocannabinoid system. For instance, complex analogs have been synthesized and used to probe the structure and function of cannabinoid receptors (CB1 and CB2), helping to validate these receptors as targets for various therapeutic interventions.

Role in Drug Discovery and Development Initiatives

The this compound structure has played a significant role in various drug discovery and development initiatives. Its utility is primarily as a versatile scaffold that can be chemically modified to create libraries of compounds for screening against a wide range of biological targets.

One of the most notable applications has been in the development of modulators of the cannabinoid receptors. Researchers have synthesized a series of acyclic amide cannabinoid-1 (CB1) receptor inverse agonists for the potential treatment of obesity. These efforts focused on optimizing the in vivo efficacy and reducing the potential for the formation of reactive metabolites, leading to the identification of clinical candidates.

Furthermore, the propanoic acid moiety is a common feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs), and its derivatives have been explored for their potential anticancer properties. The cyanophenyl group offers a site for further chemical modification, allowing for the fine-tuning of the pharmacological properties of the resulting compounds.

Exploration as Lead Compounds for Therapeutic Areas

The this compound scaffold has served as a starting point for the development of lead compounds in several therapeutic areas, most prominently in metabolic disorders and oncology.

In the context of metabolic diseases, derivatives of this compound have been investigated as potent and selective inverse agonists of the CB1 receptor for the treatment of obesity. The rationale is that overactivation of the CB1 receptor is associated with abdominal obesity, and inverse agonists can counteract this effect.

In oncology, more complex molecules incorporating the this compound backbone have been synthesized and evaluated for their antiproliferative activity. For example, a series of novel polysubstituted thiazole (B1198619) derivatives were developed and showed promising activity in both 2D and 3D lung cancer models. mdpi.com In silico studies suggested that these compounds may interact with human SIRT2 and EGFR, which are known cancer targets. mdpi.com This highlights the potential of this scaffold in the development of new anticancer agents. mdpi.comnih.gov

Development of Novel Analogs with Enhanced Research Utility

The development of novel analogs based on the this compound scaffold has been a key strategy to enhance their utility as research tools and potential therapeutics. Structure-activity relationship (SAR) studies have been crucial in guiding the chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

For instance, in the development of cannabinoid receptor partial agonists, modifications to different parts of the molecule were explored to reduce CB1 efficacy while maintaining potency, with the goal of achieving peripheral selectivity to avoid centrally mediated side effects.

In the realm of anticancer research, the synthesis of a range of functionalized 2,4-disubstituted-1,3-thiazoles based on a related propanoic acid structure has been reported. mdpi.com The SAR analysis of these derivatives revealed that the presence of an oxime moiety significantly enhances antiproliferative activity against lung cancer cells. mdpi.com The table below summarizes the structure-dependent antiproliferative activity of some of these derivatives against A549 lung cancer cells. mdpi.com

Table 1: Antiproliferative Activity of Selected Thiazole Derivatives

| Compound | Modifications | IC50 (µM) against A549 cells |

|---|---|---|

| 21 | Contains a hydroxyimino (-C=NOH) functional group | 5.42 |

| 22 | Contains a hydroxyimino (-C=NOH) functional group | 2.47 |

| Cisplatin | Reference drug | > IC50 of compounds 21 and 22 |

Future Directions and Emerging Research Avenues

Integration with Advanced Omics Technologies

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the biological effects of a compound in a holistic and unbiased manner. For 3-(4-Cyanophenyl)-2-methylpropanoic acid, the application of these technologies could elucidate its mechanism of action and identify potential biomarkers of its activity.

Table 1: Potential Omics-Based Investigations for this compound

| Omics Technology | Potential Application | Expected Insights |

| Proteomics | Profiling changes in protein expression and post-translational modifications in cells or tissues treated with the compound. | Identification of direct protein targets and downstream signaling pathways affected by the compound. |

| Metabolomics | Analyzing alterations in the cellular metabolome following exposure to the compound. | Understanding the compound's impact on metabolic pathways and identifying potential off-target effects. |

| Transcriptomics | Assessing changes in gene expression profiles in response to the compound. | Revealing the genetic and molecular pathways modulated by the compound. |

By integrating data from these different omics layers, researchers can construct a comprehensive picture of the cellular response to this compound, moving beyond a single-target perspective to a systems-level understanding.

Application in Phenotypic Screening and Target Deconvolution

Phenotypic screening, which assesses the effect of a compound on a cellular or organismal phenotype, has re-emerged as a powerful tool in drug discovery. High-content screening (HCS), a sophisticated form of phenotypic screening, utilizes automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously.

Future research could involve screening this compound and its analogs across a diverse range of cell-based assays representing various disease states. Should the compound elicit a desirable phenotypic change, the subsequent and critical step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed effect.

Table 2: Methodologies for Target Deconvolution

| Method | Description |

| Affinity Chromatography | The compound is immobilized on a solid support to capture its binding partners from a cell lysate. |

| Chemical Proteomics | Utilizes chemical probes derived from the compound to identify its targets in a cellular context. |

| Computational Approaches | In silico methods, such as molecular docking, can predict potential protein targets. |

Successful target deconvolution is essential for understanding the compound's mechanism of action and for the rational design of more potent and selective derivatives.

Rational Design of Next-Generation Chemical Entities

A deep understanding of the structure-activity relationship (SAR) is fundamental to medicinal chemistry. This involves systematically modifying the chemical structure of a lead compound, such as this compound, and evaluating the impact of these changes on its biological activity.

Future efforts in this area would focus on synthesizing a library of analogs with modifications at key positions of the molecule. For instance, the cyanophenyl group, the methylpropanoic acid moiety, and the stereochemistry of the chiral center could be systematically altered. The biological activity of these new chemical entities would then be assessed, providing valuable data to build a robust SAR model. This model would, in turn, guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Collaborative Research Paradigms and Data Sharing Initiatives

The complexity of modern scientific research necessitates a shift towards more collaborative and open models. For a compound like this compound, which may have diverse and yet-to-be-discovered biological activities, collaborative research paradigms can accelerate the pace of discovery.

This could involve academic-industrial partnerships, where the synthetic chemistry expertise of one group is combined with the high-throughput screening capabilities of another. Furthermore, the establishment of data-sharing initiatives, where raw and analyzed data from various studies on the compound are made publicly available, would be invaluable. Such open-access repositories would prevent the duplication of efforts and allow researchers from different disciplines to build upon existing knowledge, fostering a more efficient and comprehensive exploration of the compound's therapeutic potential.

Q & A

Q. What are the established synthetic routes for 3-(4-Cyanophenyl)-2-methylpropanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves:

Friedel-Crafts alkylation to introduce the methyl group onto the phenyl ring.

Cyanation via nucleophilic substitution using a cyanide source (e.g., CuCN/KCN) under reflux conditions in polar aprotic solvents like DMF .

Carboxylic acid formation through oxidation of a precursor (e.g., alcohol or aldehyde) using KMnO₄ in acidic aqueous conditions .

- Key Considerations :

- Temperature control (<80°C) prevents decomposition of the cyanophenyl group.

- Purification via recrystallization (ethanol/water) improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR :

- Aromatic protons (δ 7.4–7.8 ppm, doublet for para-substitution) .

- Methyl groups (δ 1.2–1.5 ppm for CH₃; δ 35–40 ppm in ¹³C NMR) .

- IR Spectroscopy :

- Strong CN stretch at ~2240 cm⁻¹ .

- Broad O-H stretch (carboxylic acid) at ~2500–3000 cm⁻¹ .

- Mass Spectrometry :

- Molecular ion peak at m/z 203 (C₁₁H₁₁NO₂⁺) .

Q. What physicochemical properties (e.g., solubility, pKa) are critical for experimental design involving this compound?

- Methodological Answer :

- Solubility :

- Low in water (<1 mg/mL); soluble in DMSO, methanol, or THF .

- pKa :

- Carboxylic acid group: ~4.2–4.5 (measured via potentiometric titration) .

- Lipophilicity (LogP):

- Estimated at 2.8 (via computational models), influencing membrane permeability in biological assays .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group at the para position affect the compound’s reactivity in nucleophilic acyl substitution compared to halogenated analogs?

- Methodological Answer :

- The cyano group increases electrophilicity of the carbonyl carbon by 15–20% compared to chloro or bromo substituents (measured via DFT calculations) .

- Experimental Validation :

- Faster reaction rates observed with amines (e.g., benzylamine) in THF at 25°C, yielding amide derivatives in >80% yield .

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Control Experiments :

Verify purity via HPLC (C18 column, acetonitrile/water gradient) to rule out isomer contamination (e.g., meta-cyano impurities) .

Standardize assay conditions (e.g., pH 7.4 buffer for enzyme inhibition studies) .

- Meta-Analysis :

- Compare structural analogs (e.g., 3-(4-Chlorophenyl)-2-methylpropanoic acid) to isolate substituent-specific effects .

Q. In computational studies, which molecular descriptors best predict the binding affinity of this compound with cytochrome P450 enzymes?

- Methodological Answer :

- Critical Descriptors :

- LogP : Correlates with passive diffusion into enzyme active sites .

- Polar Surface Area (PSA) : <70 Ų enhances membrane permeability .

- H-Bond Acceptors : The cyano and carboxylic acid groups enable interactions with CYP450 heme iron .

- Validation :

- Molecular docking (AutoDock Vina) shows a binding energy of −8.2 kcal/mol for CYP3A4, comparable to known inhibitors .

Data Contradiction Analysis

Q. How can researchers address discrepancies in synthetic yields reported for this compound?

- Methodological Answer :

- Root Causes :

Isomer Formation : Para-substitution may compete with meta/ortho pathways during cyanation .

Oxidation Efficiency : Incomplete conversion of alcohol intermediates due to suboptimal KMnO₄ stoichiometry .

- Resolution :

- Use HPLC-MS to quantify side products and optimize reaction time/temperature .

Comparative Structural Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.